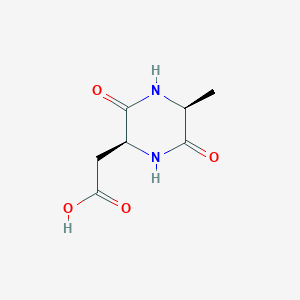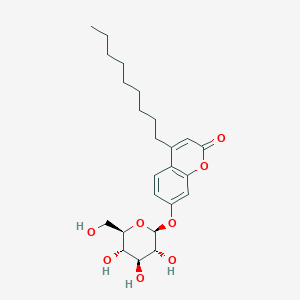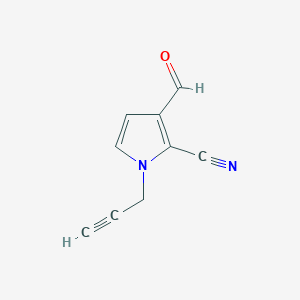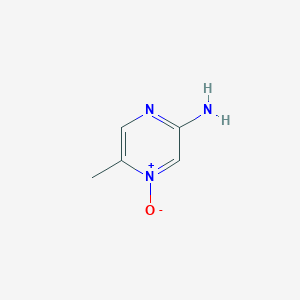
5-Methyl-2-pyrazinamine 4-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-pyrazinamine 4-oxide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as 5-methyl-4-oxo-2-pyrazinecarboxamide or MPO. It has a molecular formula of C6H6N4O2 and a molecular weight of 166.14 g/mol.
Mécanisme D'action
The mechanism of action of 5-Methyl-2-pyrazinamine 4-oxide is not fully understood. However, it is believed to inhibit the synthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis. This leads to the disruption of the cell wall, ultimately resulting in the death of the bacteria. Additionally, 5-Methyl-2-pyrazinamine 4-oxide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
Studies have shown that 5-Methyl-2-pyrazinamine 4-oxide has several biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS), which are responsible for oxidative stress. Additionally, this compound has been found to inhibit the production of nitric oxide (NO), a molecule involved in various physiological processes such as vasodilation and neurotransmission.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-Methyl-2-pyrazinamine 4-oxide in lab experiments is its potential as an anti-tuberculosis agent. This makes it a valuable tool for researchers studying tuberculosis. Additionally, this compound has shown promising results as an anti-inflammatory agent, making it useful for researchers studying inflammation. However, one of the limitations of using 5-Methyl-2-pyrazinamine 4-oxide is its potential toxicity. Studies have shown that this compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 5-Methyl-2-pyrazinamine 4-oxide. One direction is the development of more efficient synthesis methods for this compound. Additionally, researchers can further investigate the mechanism of action of this compound to gain a better understanding of its anti-tuberculosis and anti-inflammatory properties. Another direction is the study of the potential side effects of this compound, which can help researchers determine its safety for human use. Finally, researchers can explore the use of 5-Methyl-2-pyrazinamine 4-oxide in combination with other compounds to enhance its efficacy as an anti-tuberculosis and anti-inflammatory agent.
Méthodes De Synthèse
The synthesis of 5-Methyl-2-pyrazinamine 4-oxide can be achieved through several methods. One of the most common methods is the oxidation of 5-methyl-2-pyrazinamine using hydrogen peroxide. The reaction takes place in the presence of a catalyst such as copper sulfate pentahydrate. Another method involves the reaction of 5-methyl-2-pyrazinamine with nitric acid. The reaction yields 5-methyl-2-pyrazinecarboxylic acid, which is then converted to 5-Methyl-2-pyrazinamine 4-oxide using phosphorus oxychloride.
Applications De Recherche Scientifique
5-Methyl-2-pyrazinamine 4-oxide has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has shown promising results as an anti-tuberculosis agent. It has been found to inhibit the growth of Mycobacterium tuberculosis, the bacteria responsible for tuberculosis. Additionally, 5-Methyl-2-pyrazinamine 4-oxide has been studied for its potential as an anti-inflammatory agent. It has been found to reduce the production of pro-inflammatory cytokines, which are responsible for inflammation.
Propriétés
Numéro CAS |
103965-77-1 |
|---|---|
Nom du produit |
5-Methyl-2-pyrazinamine 4-oxide |
Formule moléculaire |
C5H7N3O |
Poids moléculaire |
125.13 g/mol |
Nom IUPAC |
5-methyl-4-oxidopyrazin-4-ium-2-amine |
InChI |
InChI=1S/C5H7N3O/c1-4-2-7-5(6)3-8(4)9/h2-3H,1H3,(H2,6,7) |
Clé InChI |
XUTIPSSPVHXNDW-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=[N+]1[O-])N |
SMILES canonique |
CC1=CN=C(C=[N+]1[O-])N |
Synonymes |
Pyrazinamine, 5-methyl-, 4-oxide (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxamide](/img/structure/B11500.png)

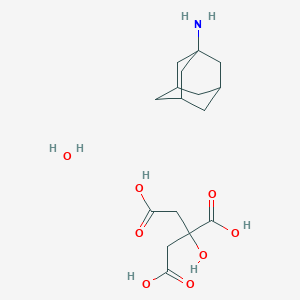
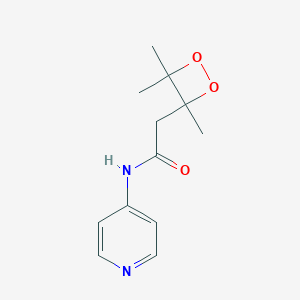
![Diethyl {[(2,3,4-trifluorophenyl)amino]methylene}malonate](/img/structure/B11510.png)

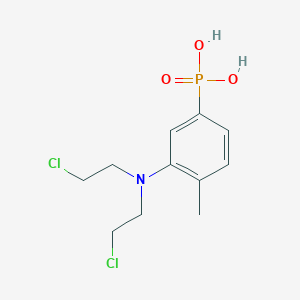
![2-[3-[1,3-Bis[3-(oxiran-2-ylmethoxy)propoxy]propan-2-yloxy]propoxymethyl]oxirane](/img/structure/B11515.png)

